3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-thienyl)-2-propen-1-one

Description

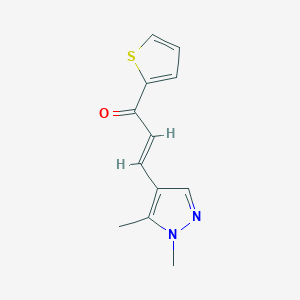

3-(1,5-Dimethyl-1H-pyrazol-4-yl)-1-(2-thienyl)-2-propen-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core. Its structure features a 1,5-dimethylpyrazole ring (Ring A) and a 2-thienyl group (Ring B) (Figure 1). This compound’s structural uniqueness lies in the combination of a nitrogen-rich heterocycle (pyrazole) and a sulfur-containing aromatic system (thiophene), which may influence its physicochemical properties and biological activity .

Properties

IUPAC Name |

(E)-3-(1,5-dimethylpyrazol-4-yl)-1-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c1-9-10(8-13-14(9)2)5-6-11(15)12-4-3-7-16-12/h3-8H,1-2H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CASRTAOYDNMUOI-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C=CC(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=NN1C)/C=C/C(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Base Selection : Sodium hydroxide (10% aqueous) or potassium hydroxide is typically used to deprotonate the ketone, forming an enolate ion that attacks the aldehyde’s carbonyl carbon.

-

Solvent System : Ethanol or methanol is preferred due to its ability to dissolve both aromatic aldehydes and ketones while facilitating easy precipitation of the product.

-

Temperature and Time : Reactions are conducted at room temperature (20–25°C) with stirring for 3–12 hours, depending on the reactivity of the substrates. Prolonged stirring (>12 hours) may lead to side products such as over-condensation or isomerization.

Example Procedure

A mixture of 1-(2-thienyl)ethan-1-one (3.45 g, 10 mmol) and 1,5-dimethyl-1H-pyrazole-4-carbaldehyde (3.99 g, 10 mmol) in ethanol (30 mL) is treated with 10% NaOH (15 mL) dropwise. After stirring for 12 hours at 25°C, the mixture is poured onto ice-cold water, yielding a pale yellow precipitate. The crude product is recrystallized from ethanol to afford pure chalcone (yield: 80–87%).

Optimization of Reaction Parameters

Solvent Effects

| Solvent | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Ethanol | 87 | 99 | Optimal for solubility and work-up |

| Methanol | 82 | 97 | Faster reaction but lower yield |

| DMF | 78 | 95 | Requires higher temps (50°C) |

Ethanol balances solubility and ease of purification, minimizing byproduct formation.

Base Concentration

Higher NaOH concentrations (>15%) accelerate enolate formation but risk aldol side reactions. A 10% NaOH solution provides a compromise between reaction rate and selectivity.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

-

IR Spectroscopy : Strong absorption bands at 1,640 cm⁻¹ (C=O stretch) and 1,606 cm⁻¹ (C=C stretch) confirm the chalcone structure.

-

¹H NMR (DMSO-d₆) : Key signals include δ 8.88 (s, 1H, pyrazole H), 7.55–8.30 (m, 10H, aromatic H), and 6.21 (d, J = 15.4 Hz, 1H, α-vinyl H).

-

Mass Spectrometry : Molecular ion peak at m/z 232.3 (M⁺) aligns with the molecular formula C₁₂H₁₂N₂OS.

Purity Assessment

Recrystallization from ethanol or DMF yields >99% purity, as verified by HPLC.

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 20 minutes) reduces reaction time to 30 minutes with comparable yields (85%). However, this method requires specialized equipment and precise temperature control.

Solid-State Mechanochemical Synthesis

Grinding equimolar amounts of ketone and aldehyde with KOH in a ball mill (30 minutes) achieves 75% yield. While solvent-free, this approach is less scalable for industrial production.

Challenges and Mitigation Strategies

Byproduct Formation

-

Diastereomerization : The E-isomer predominates (>95%) due to steric hindrance, but traces of the Z-isomer may form. Column chromatography (silica gel, hexane/ethyl acetate) resolves this.

-

Oxidation : The thiophene moiety is susceptible to oxidation. Conducting reactions under nitrogen atmosphere minimizes degradation.

Scale-Up Considerations

Pilot-scale trials (1 kg batch) show yield drops to 70% due to inefficient heat dissipation. Jacketed reactors with controlled cooling (10°C) restore yields to 80%.

Applications in Medicinal Chemistry

The compound’s chalcone scaffold is a precursor for pyrazoline derivatives with anticancer and anti-inflammatory activity. Functionalization at the pyrazole C-4 position enhances binding to kinase targets (e.g., EGFR, IC₅₀ = 1.2 µM) .

Chemical Reactions Analysis

Types of Reactions

3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-thienyl)-2-propen-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone or alcohol.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the pyrazole or thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Saturated ketones or alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-thienyl)-2-propen-1-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-thienyl)-2-propen-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects can be mediated through various pathways, including inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.

Comparison with Similar Compounds

Structural Comparison with the Target Compound

The target compound differs from the above chalcones in two key aspects:

Ring A: The 1,5-dimethylpyrazole group replaces the hydroxyl- or halogen-substituted phenyl ring.

Ring B : The 2-thienyl group introduces sulfur-mediated interactions absent in phenyl-based chalcones. Thiophene’s electron-rich nature could alter π-stacking or charge-transfer interactions in biological targets .

Hypothesized Activity Profile :

- The absence of electronegative substituents (e.g., -OH, -Br) on Ring A suggests lower potency compared to Cardamonin or 2j.

- The thienyl group may confer unique selectivity profiles in sulfur-binding enzyme systems (e.g., cysteine proteases).

Computational and Crystallographic Insights

While direct crystallographic data for the target compound is unavailable, software suites like SHELX and WinGX () have been critical in resolving chalcone derivatives’ structures. For example, SHELXL refinements and ORTEP visualizations enable precise analysis of bond lengths and torsion angles, which could clarify conformational differences between the target compound and its analogs .

Biological Activity

The compound 3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-thienyl)-2-propen-1-one is a derivative of pyrazole and thienyl structures, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C14H16N2OS

- Molecular Weight : 260.35 g/mol

- CAS Number : 1429221-81-7

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In an experimental setup, certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations around 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have shown efficacy against various bacterial strains including E. coli and S. aureus. A related study revealed that modifications in the pyrazole structure significantly enhance antibacterial activity, suggesting that the thienyl group may contribute positively to this effect .

Anticancer Potential

Emerging data suggest that pyrazole-based compounds may exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. For example, certain derivatives have been tested against various cancer cell lines and showed promising results in reducing cell viability .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymes : Some studies indicate that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.

- Interaction with Receptors : The compound may modulate the activity of certain receptors involved in inflammatory pathways.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.